molecular formula C12H18BrN3OSi B3254937 6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine CAS No. 246223-97-2

6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B3254937
CAS No.: 246223-97-2
M. Wt: 328.28 g/mol
InChI Key: KDSGAMNNMZDWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine (CAS: 246223-97-2) is a heterocyclic compound featuring a bromine atom at position 6 and a 2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at position 3 of the imidazo[4,5-b]pyridine core. The SEM group is widely used in organic synthesis to protect amines, enhancing stability and solubility during multi-step reactions . The molecular formula is C₁₂H₁₈BrN₃OSi (MW: 328.28), with a planar structure conducive to π-π stacking interactions. Its canonical SMILES string is CSi(C)CCOCN1C=NC2=CC(=CN=C21)Br, reflecting the SEM group's steric bulk and electronic effects .

Properties

IUPAC Name

2-[(6-bromoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3OSi/c1-18(2,3)5-4-17-9-16-8-15-11-6-10(13)7-14-12(11)16/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSGAMNNMZDWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further reacted with trimethylsilyl ethyl ether under phase transfer catalysis conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The bromine atom and the imidazo[4,5-b]pyridine core play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The trimethylsilyl group may enhance the compound’s stability and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine SEM (3), Br (6) C₁₂H₁₈BrN₃OSi 328.28 SEM group enhances stability; used in medicinal chemistry as a protected intermediate.
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Furan (2), Propargyl (3), Br (6) C₁₃H₉BrN₄O 333.15 Propargyl enables click chemistry; furan enhances π interactions.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Phenyl (2), Br (6) C₁₁H₇BrN₄ 283.11 Lacks protecting group; phenyl improves lipophilicity.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Methyl (3), Br (6) C₇H₆BrN₃ 212.05 Compact structure; lower solubility due to absence of polar SEM group.
6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine Ethyl (3), Br (6) C₇H₇BrN₄ 227.06 Triazole core differs from imidazole; ethyl group increases steric hindrance.

Biological Activity

6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a trimethylsilyl group, and an imidazo[4,5-b]pyridine core. Its molecular formula is C12H18BrN3OSiC_{12}H_{18}BrN_3OSi with a molecular weight of 328.28 g/mol. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The bromine atom and the imidazo[4,5-b]pyridine core are crucial for binding to these targets. The trimethylsilyl group may also facilitate cell membrane penetration, enhancing the compound's efficacy.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit antiviral and anticancer properties. Here is a summary of its biological activities based on available literature:

Activity Description
Antiviral Inhibitory effects on viruses such as HIV-1 and MeV have been reported for related imidazo compounds.
Anticancer Potential activity against various cancer cell lines, with some derivatives showing significant cytotoxicity.
Enzyme Inhibition Compounds in this class can inhibit specific kinases and other enzymes critical for cellular functions.

Case Studies

  • Antiviral Activity : A study on similar imidazo compounds demonstrated effective inhibition against HIV-1 with IC50 values ranging from 0.02 to 0.35 µM for structurally related compounds . While specific data for this compound is limited, its structural similarities suggest potential antiviral efficacy.
  • Cytotoxicity in Cancer : In vitro studies have shown that derivatives of imidazo compounds possess significant cytotoxic effects against various cancer cell lines. For instance, modifications in the imidazo structure have led to IC50 values as low as 0.26 µM against certain cancer types .
  • Kinase Inhibition : Research has highlighted the ability of related compounds to selectively inhibit kinases involved in cancer progression, suggesting that this compound may share this property .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo core and substituents significantly affect biological activity:

  • Bromine Substitution : The presence of bromine enhances binding affinity to certain biological targets.
  • Trimethylsilyl Group : This group improves solubility and permeability across cellular membranes.
  • Core Modifications : Variations in the imidazo structure can lead to significant changes in potency and selectivity against specific enzymes or receptors.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves protecting-group installation followed by regioselective functionalization :

  • Step 1: Protection of the imidazo[4,5-b]pyridine core using a silyl-protecting agent (e.g., SEM-Cl or analogs) under phase-transfer catalysis. For example, reacting 6-bromo-imidazo[4,5-b]pyridine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in DMF with K₂CO₃ and tetrabutylammonium bromide (TBAB) yields the protected intermediate .
  • Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization (e.g., hexane/ethyl acetate) to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

Multi-technique validation is critical:

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR. For example, the SEM-protecting group shows characteristic signals: 1H^1H δ ~3.5–3.7 ppm (OCH₂CH₂Si) and 13C^{13}C δ ~60–70 ppm (OCH₂) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., planar imidazo[4,5-b]pyridine core with dihedral angles of ~40–70° relative to substituents) .
  • Mass Spectrometry : HRMS or LCMS validates molecular weight (e.g., [M+H]⁺ at m/z 356.05 for C₁₃H₂₁BrN₃O₃Si) .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., C-H activation) be addressed?

Regioselectivity depends on catalyst systems and protecting-group effects :

  • C-H Arylation : Use CuI/Cs₂CO₃ under microwave conditions for C2-selective arylation (e.g., coupling with 4-iodobenzene yields 6-bromo-2-aryl derivatives) .
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at C6 (bromine site) require Pd(PPh₃)₄ and arylboronic acids in THF/water .
  • SEM Group Stability : The bulky SEM group sterically hinders C3 reactivity, directing reactions to C2 or C6 positions .

Contradiction Alert : Microwave-assisted methods (e.g., ) achieve higher yields (75%) than room-temperature protocols (43% in ). Optimize using time-dependent TLC monitoring .

Q. How to resolve discrepancies in reported reaction yields for SEM-protected derivatives?

Critical factors :

  • Catalyst Loading : CuI (10 mol%) in vs. TBAB (5 mol%) in .
  • Solvent Polarity : DMF (high polarity) in SEM protection vs. toluene in C-H activation .
  • Workup Methods : Chromatography vs. crystallization impacts purity and yield.

Recommendation : Pre-screen conditions using Design of Experiments (DoE) to optimize variables like temperature, solvent, and catalyst .

Q. What computational methods support the analysis of this compound’s reactivity?

  • Density Functional Theory (DFT) : Predicts vibrational modes (e.g., SEM group’s Si-O stretching at ~1000–1100 cm⁻¹) and charge distribution for electrophilic attack sites .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O/N hydrogen bonds) in crystal packing, guiding solubility predictions .

Q. How does the SEM group influence biological activity in related imidazo[4,5-b]pyridines?

While direct data on this compound is limited, structural analogs suggest:

  • Enzyme Inhibition : SEM-protected derivatives of imidazo[4,5-b]pyridines show enhanced metabolic stability compared to unprotected analogs, critical for in vivo studies .
  • Hydrogen-Bonding Networks : The SEM group’s ether oxygen may participate in weak H-bonds with biological targets (e.g., kinases or nitric oxide synthase), altering binding affinity .

Q. Table: Biological Activities of Structural Analogs

CompoundTargetActivity (IC₅₀)Reference
6-Bromo-2-phenyl analogAurora A Kinase12 nM
SEM-protected derivativeiNOS50 nM

Q. What strategies mitigate byproduct formation during SEM deprotection?

  • Acid Sensitivity : Use TFA/CH₂Cl₂ (1:1) at 0°C to cleave SEM without degrading the imidazo[4,5-b]pyridine core .
  • Byproduct Analysis : LCMS monitors silyl ether intermediates; repurify via size-exclusion chromatography if needed .

Q. How do crystallographic data inform synthetic modifications?

  • Dihedral Angles : A 41.53° angle between imidazo[4,5-b]pyridine and aryl groups () suggests steric hindrance, guiding substituent design.
  • Hydrogen-Bonding : Weak C-H···O/N interactions () stabilize crystal lattices but may reduce solubility; introduce polar groups (e.g., -OH) to counterbalance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.